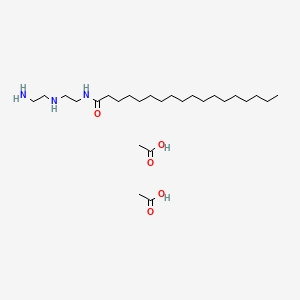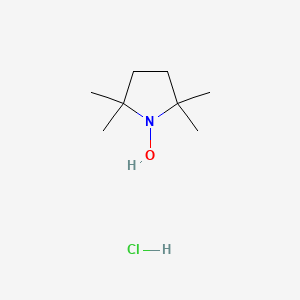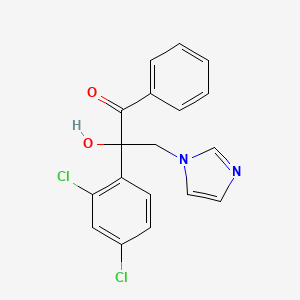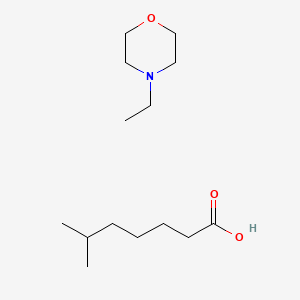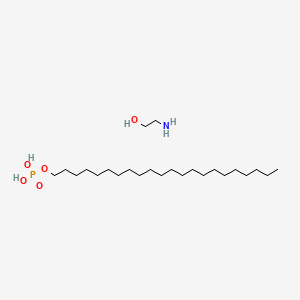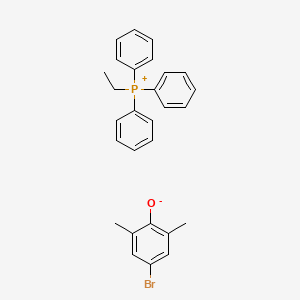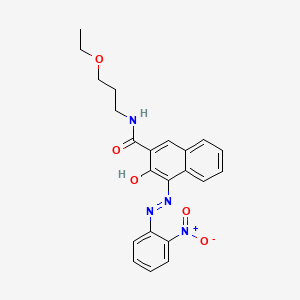
5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one: is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the indane structure. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylindanone with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indanes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of steric hindrance on enzyme-substrate interactions. It can also serve as a model compound to investigate the metabolic pathways involved in the degradation of indane derivatives.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the tert-butyl group can enhance the lipophilicity and membrane permeability of the compound, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its unique structure and reactivity make it valuable for the synthesis of high-performance materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one involves its interaction with molecular targets and pathways within a biological system. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
2-Methylindanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-1H-inden-1-one: Similar structure but lacks the methyl group, affecting its reactivity and applications.
tert-Butylbenzene: Contains the tert-butyl group but lacks the indane structure, leading to different chemical behavior.
Uniqueness: 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one is unique due to the presence of both the tert-butyl and methyl groups on the indane scaffold. This combination of functional groups imparts distinct steric and electronic properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
94278-41-8 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
5-tert-butyl-2-methyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C14H22O/c1-9-7-10-8-11(14(2,3)4)5-6-12(10)13(9)15/h9,11H,5-8H2,1-4H3 |
Clave InChI |
WMCWNNBGYNWSMY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C1=O)CCC(C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


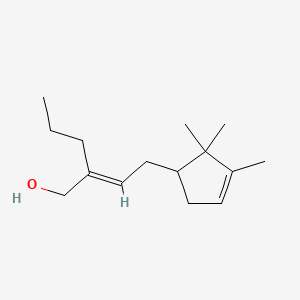
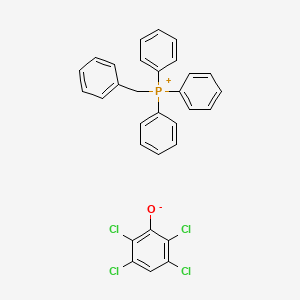

![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
